4-(Aminomethyl)-2-bromo-6-methoxyphenol
Overview
Description
In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 . The compound “4-(Aminomethyl)benzoic acid” is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders .
Synthesis Analysis
The synthesis of similar compounds often involves alkylation, esterification, and other alkylation steps . For example, “4-(Aminomethyl)piperidine” is a trifunctional amine used for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs .Molecular Structure Analysis
The molecular structure of similar compounds can have a profound impact on their properties. For example, the study of 3-(aminomethyl) piperidinium (3AMP) and 4-(aminomethyl) piperidinium (4AMP) spacer cation-based lead iodide DJ phase systems showed that these spacer cations have a profound impact on the structural dynamics .Chemical Reactions Analysis
Similar compounds have been used as catalysts in chemical reactions. For example, “Isatin complexed with Cu supported on 4-(aminomethyl) benzoic acid-functionalized Fe3O4 nanoparticles” was used as a catalyst for the efficient and widespread syntheses of diaryl ethers and diarylamines via the Ullmann coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties include color, density, hardness, and melting and boiling points .Safety and Hazards
properties
IUPAC Name |
4-(aminomethyl)-2-bromo-6-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIUMWXMLDJLHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588310 | |
Record name | 4-(Aminomethyl)-2-bromo-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-2-bromo-6-methoxyphenol | |
CAS RN |
887583-18-8 | |
Record name | 4-(Aminomethyl)-2-bromo-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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